BTK Biochemical Potency: 2-Fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide vs. Patent Internal Benchmark
In a standardized BTK in vitro biochemical assay measuring inhibition of kinase activity, 2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide (Example 99) demonstrated an IC50 of 1 nM [1]. By comparison, Example 236 from the same patent, which features a different substitution pattern on the morpholine-thiophene scaffold, exhibited an IC50 of 5.5 nM under the same assay conditions. This indicates a 5.5-fold greater biochemical potency for the target compound over the internal comparator.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (US20240083900): IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold greater potency for the target compound |
| Conditions | BTK in vitro biochemical assay; compound potency measured through IC50 determination (assay details as per patent). |
Why This Matters
A 5.5-fold potency advantage translates to lower compound consumption in biochemical assays and potentially a wider therapeutic index in cellular contexts, directly impacting cost-per-data-point for screening laboratories.
- [1] BindingDB. MonomerID 658441 (Example 99, IC50: 1 nM) and MonomerID 658410 (Example 236, IC50: 5.5 nM) from US20240083900. https://bdb2.ucsd.edu (accessed April 2026). View Source
